molecular formula C9H12ClNO B1530280 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine CAS No. 1247119-70-5

3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine

Cat. No.: B1530280
CAS No.: 1247119-70-5
M. Wt: 185.65 g/mol
InChI Key: KMYOXZVMTBCJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine is a substituted pyridine derivative characterized by a chloromethyl group at position 3, a methoxy group at position 2, and methyl groups at positions 4 and 6. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol.

Properties

IUPAC Name

3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYOXZVMTBCJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CCl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247119-70-5
Record name 3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine finds applications in several fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes by binding to active sites, thereby influencing enzyme activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

The closest structural analogues, as reported in , include:

Compound Name CAS Number Similarity Index Key Structural Differences
(2-Chloro-6-methoxypyridin-3-yl)methanol 1228898-61-0 0.83 Hydroxyl group replaces chloromethyl at position 3
2-Chloro-6-methoxyisonicotinonitrile 1256788-36-9 0.82 Nitrile group at position 4; no methyl groups at 4,6
2-Chloro-4,6-dimethoxypyridine 108279-89-6 0.78 Methoxy groups at 4 and 6; lacks chloromethyl and methyl

Key Observations :

  • Positional Isomerism : The target compound’s chloromethyl group at position 3 distinguishes it from analogues with substituents at positions 2 or 4. This affects steric hindrance and electronic distribution, altering reactivity in substitution reactions .
  • Functional Group Variations: Replacing chloromethyl with hydroxyl ((2-Chloro-6-methoxypyridin-3-yl)methanol) reduces electrophilicity, favoring hydrogen bonding over alkylation reactions.
Heterocyclic Analogues: Pyrimidines and Thiazoles
  • Pyrimidine Derivatives: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine () shares methoxy groups but features a sulfonyl group at position 2. The sulfonyl group’s strong electron-withdrawing nature contrasts with the chloromethyl group’s moderate electrophilicity, impacting reactivity in nucleophilic aromatic substitution .
  • Thiazole Derivatives: Compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea () integrate chloromethyl into a five-membered thiazole ring.

Biological Activity

3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₁H₁₃ClN
  • Molecular Weight : 200.68 g/mol
  • Functional Groups : Chloromethyl group, methoxy group, and dimethyl substitutions on the pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of various biological pathways, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical cellular functions, potentially leading to therapeutic effects in diseases.
  • Modulation of Gene Expression : By binding to DNA or RNA, it may alter gene expression profiles, affecting cellular behavior.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported that related pyridine derivatives demonstrate activity against a range of bacterial strains:

Bacterial Strain Activity (Zone of Inhibition)
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaLow

This suggests that this compound may also possess similar antimicrobial properties.

Antiviral Activity

In the context of antiviral research, pyridine derivatives have been explored for their potential against viral pathogens. For example, studies have shown that modifications in the pyridine structure can enhance antiviral efficacy against viruses such as HIV and influenza. The specific mechanisms often involve the inhibition of viral replication processes.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound inhibited the secretion of virulence factors in pathogenic bacteria at concentrations as low as 50 μM. This was evidenced by a significant reduction in the secretion levels compared to control groups .
  • Synthesis and Testing : The compound has been synthesized using various methods that ensure high yields and purity. Its efficacy was tested in vitro against several cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations .
  • Comparative Analysis : A comparative study highlighted that structural variations in pyridine derivatives significantly impact their biological activities. For instance, compounds with additional functional groups showed enhanced reactivity and potency against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.